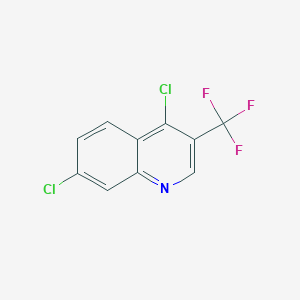

4,7-dichloro-3-(trifluoromethyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,7-Dichloro-3-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. This compound belongs to the quinoline family, which is characterized by a heterocyclic aromatic structure. The presence of chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-3-(trifluoromethyl)quinoline typically involves the reaction of 2-cyano-1,2-dichlorobenzene with trifluoroformate under the catalysis of aluminum chloride. This reaction proceeds through the Amadori rearrangement, resulting in the formation of the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound often employs the Gould–Jacobs reaction, which involves the condensation of 3-chloroaniline with diethyl oxalate, followed by cyclization and chlorination steps .

化学反応の分析

Types of Reactions: 4,7-Dichloro-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chlorine atoms in the quinoline ring are reactive towards nucleophiles, allowing for the substitution of chlorine with other functional groups.

Cross-Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with boron reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary amines and alkoxides, typically under basic conditions.

Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.

科学的研究の応用

Antimalarial Activity

One of the prominent applications of 4,7-dichloro-3-(trifluoromethyl)quinoline is in the development of antimalarial agents. Research has demonstrated that this compound exhibits potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies revealed IC50 values of 6.7 nM for chloroquine-sensitive strains and 8.5 nM for chloroquine-resistant strains, indicating its efficacy compared to traditional treatments like chloroquine, which had higher IC50 values of 23 nM and 27.5 nM, respectively .

Case Study: Efficacy Against Malaria Vectors

A study highlighted the compound's larvicidal and pupicidal properties against malaria vectors such as Anopheles stephensi and Aedes aegypti. The lethal toxicity ranged from 4.408 µM/mL to 10.669 µM/mL depending on the life stage of the insects . This dual action as both an antimalarial and an insecticide positions it as a promising candidate in vector control strategies.

Antiviral Properties

In addition to its antimalarial effects, this compound has shown antiviral activity, particularly against dengue virus serotype 2 (DENV-2). The compound demonstrated significant inhibition with minimal toxicity to host cells at concentrations up to 100 µM/mL . This suggests potential applications in treating viral infections, especially in regions where mosquito-borne diseases are prevalent.

Anticancer Potential

The compound is also being explored for its anticancer properties. Quinoline derivatives have been noted for their ability to inhibit various cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon carcinoma (HCT-116). The mechanisms involve inhibition of protein kinases and topoisomerases, which are crucial for cancer cell proliferation .

Case Study: Anticancer Activity

In a comparative study, derivatives of quinoline were synthesized and tested for their growth-inhibitory effects on cancer cell lines. The introduction of different substituents on the quinoline ring significantly influenced their anticancer activity, showcasing the versatility of this compound in medicinal chemistry .

Synthesis and Derivative Development

The synthesis of this compound has been facilitated by various methodologies that allow for the introduction of different functional groups, enhancing its biological activity. For instance, modifications have led to compounds with improved efficacy against both malaria and cancer cells .

Agricultural Applications

Beyond human health, there is potential for using this compound in agriculture as a biopesticide. Its effectiveness against insect vectors can help control populations that transmit diseases to crops or livestock . This dual role as an insecticide and therapeutic agent makes it a valuable addition to integrated pest management strategies.

作用機序

The mechanism of action of 4,7-dichloro-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological activity . The exact pathways and molecular interactions depend on the specific application and target molecule.

類似化合物との比較

- 4,7-Dichloroquinoline

- 4-Chloro-7-(trifluoromethyl)quinoline

- 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

- 4,8-Dichloro-2-(trifluoromethyl)quinoline

Comparison: 4,7-Dichloro-3-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers enhanced stability and selectivity in various chemical reactions and biological applications .

生物活性

4,7-Dichloro-3-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimalarial, anticancer, and antimicrobial properties, supported by recent research findings.

Antimalarial Activity

Recent studies have demonstrated that this compound exhibits significant antimalarial properties against Plasmodium falciparum, the parasite responsible for malaria.

- In Vitro Studies : The compound showed notable growth inhibition in both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of P. falciparum. The IC50 values were reported as 6.7 nM for CQ-s and 8.5 nM for CQ-r, compared to chloroquine's IC50 values of 23 nM and 27.5 nM respectively .

- In Vivo Efficacy : In animal models infected with P. falciparum, this compound demonstrated superior efficacy compared to traditional treatments like chloroquine .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects, particularly against breast cancer cell lines.

- Cell Line Studies : Structure-activity relationship (SAR) analyses indicated that modifications in the quinoline structure could enhance anticancer activity. For instance, derivatives of 4-aminoquinoline exhibited varying levels of growth inhibition across different breast cancer cell lines, with some showing up to a 15.7-fold increase in potency compared to standard treatments .

- Mechanism of Action : The anticancer mechanisms are believed to involve inhibition of key cellular processes such as DNA replication and proteolysis. Additionally, quinoline derivatives have been identified as effective protein kinase inhibitors, which play a crucial role in cancer progression .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent.

- Broad-Spectrum Activity : The compound has demonstrated effectiveness against various bacterial strains, including multidrug-resistant (MDR) organisms. Its mechanism involves targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA synthesis .

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 2–64 μg/mL against various pathogens, indicating its potential as a new class of antibiotics with minimal pre-existing resistance .

Comparative Analysis of Biological Activities

Case Studies

- Antimalarial Efficacy in Mice : In a controlled study involving mice infected with P. falciparum, treatment with this compound resulted in a significant reduction in parasitemia compared to untreated controls .

- Breast Cancer Cell Line Evaluation : A study evaluating the effects of various quinoline derivatives on MCF7 cells revealed that specific substitutions on the quinoline ring significantly enhanced cytotoxicity and reduced cell viability .

特性

分子式 |

C10H4Cl2F3N |

|---|---|

分子量 |

266.04 g/mol |

IUPAC名 |

4,7-dichloro-3-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-8(3-5)16-4-7(9(6)12)10(13,14)15/h1-4H |

InChIキー |

WEZKVVWNCGYLNP-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)C(F)(F)F)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。